4-(Oxolan-3-yloxy)-1H-pyrazole

Description

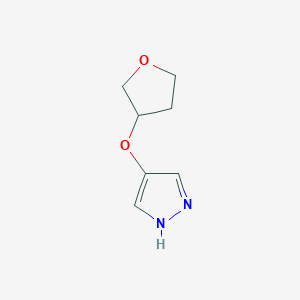

4-(Oxolan-3-yloxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an oxolane (tetrahydrofuran) moiety

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-(oxolan-3-yloxy)-1H-pyrazole |

InChI |

InChI=1S/C7H10N2O2/c1-2-10-5-6(1)11-7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) |

InChI Key |

QQHOZATVQWCUDO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-3-yloxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of oxolane is replaced by the pyrazole moiety. This reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Oxolan-3-yloxy)phenylboronic acid: Shares the oxolane moiety but differs in the presence of a boronic acid group.

4-(Oxolan-3-yloxy)aniline: Contains an aniline group instead of the pyrazole ring.

4-(Oxolan-3-yloxy)quinoline: Features a quinoline ring, offering different chemical properties and applications.

Uniqueness: 4-(Oxolan-3-yloxy)-1H-pyrazole is unique due to its combination of the pyrazole ring and oxolane moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts.

Biological Activity

4-(Oxolan-3-yloxy)-1H-pyrazole is an organic compound that belongs to the pyrazole class, characterized by a unique oxolan-3-yloxy substitution. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the oxolan-3-yloxy group enhances its reactivity and interaction with various biological targets. This compound's structure allows it to participate in various chemical reactions, which are vital for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymes.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

| Fungi | Moderate |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The compound appears to modulate key signaling pathways involved in cell proliferation and survival.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers treated MCF-7 (breast cancer) cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, suggesting that the compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit phospholipase A2, an enzyme implicated in inflammatory responses. This inhibition could contribute to both its antimicrobial and anticancer effects.

Synthesis and Interaction Studies

The synthesis of this compound typically involves the reaction between 3-hydroxyoxolane and 1H-pyrazole under reflux conditions using solvents like dimethylformamide or tetrahydrofuran. Interaction studies using techniques such as molecular docking and surface plasmon resonance are ongoing to elucidate how this compound interacts with biological macromolecules.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound, which may influence their biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(oxolan-3-yloxy)piperidine | Piperidine ring instead of pyrazole | Different ring structure alters reactivity |

| 4-(oxolan-3-yloxy)benzoic acid | Benzoic acid moiety | Different functional group affects properties |

| 1-Methyl-3-(oxolan-2-yloxy)-1H-pyrazole | Variation in substitution pattern | Alters interaction profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.